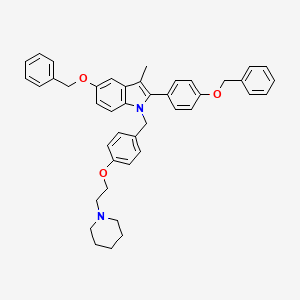
Desdihydroxy Bisbenzyl Pipendoxifene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desdihydroxy Bisbenzyl Pipendoxifene is a synthetic compound belonging to the class of selective estrogen receptor modulators (SERMs). It is structurally related to pipendoxifene, a compound that was investigated for its potential use in treating breast cancer. This compound is characterized by its unique bisbenzyl structure, which contributes to its biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desdihydroxy Bisbenzyl Pipendoxifene typically involves the following steps:
Formation of the Bisbenzyl Core: The bisbenzyl core is synthesized through a series of reactions involving the coupling of benzyl groups to a central scaffold. This can be achieved using reagents such as benzyl bromide and a suitable base.
Functionalization: The bisbenzyl core is then functionalized to introduce the desired substituents. This may involve reactions such as alkylation, acylation, or halogenation.
Cyclization: The functionalized bisbenzyl intermediate undergoes cyclization to form the final this compound structure. This step often requires specific reaction conditions, such as the use of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques used in industrial production include continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions: Desdihydroxy Bisbenzyl Pipendoxifene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Desdihydroxy Bisbenzyl Pipendoxifene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying estrogen receptor modulation.
Medicine: Explored for its potential therapeutic applications in treating hormone-related conditions, such as breast cancer.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mécanisme D'action
Desdihydroxy Bisbenzyl Pipendoxifene exerts its effects by modulating estrogen receptors. It binds to estrogen receptors in target cells, leading to changes in gene expression and cellular activity. The compound’s selective binding to estrogen receptors allows it to act as an agonist or antagonist, depending on the tissue type. This selective modulation is crucial for its potential therapeutic applications, as it can inhibit estrogen-stimulated growth in certain tissues while promoting beneficial effects in others.
Comparaison Avec Des Composés Similaires
Pipendoxifene: A closely related SERM with a similar structure and mechanism of action.
Bazedoxifene: Another SERM used in the treatment of osteoporosis and investigated for breast cancer.
Zindoxifene: A SERM with structural similarities to Desdihydroxy Bisbenzyl Pipendoxifene, also studied for its anticancer properties.
Uniqueness: this compound is unique due to its specific bisbenzyl structure, which contributes to its distinct binding affinity and selectivity for estrogen receptors. This structural uniqueness allows it to exhibit a different pharmacological profile compared to other SERMs, potentially offering advantages in terms of efficacy and safety.
Propriétés
Formule moléculaire |
C43H44N2O3 |
|---|---|
Poids moléculaire |
636.8 g/mol |
Nom IUPAC |
3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indole |
InChI |
InChI=1S/C43H44N2O3/c1-33-41-29-40(48-32-36-13-7-3-8-14-36)23-24-42(41)45(30-34-15-19-38(20-16-34)46-28-27-44-25-9-4-10-26-44)43(33)37-17-21-39(22-18-37)47-31-35-11-5-2-6-12-35/h2-3,5-8,11-24,29H,4,9-10,25-28,30-32H2,1H3 |
Clé InChI |
FUUJGUSPAXKNFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OCCN5CCCCC5)C6=CC=C(C=C6)OCC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)

![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
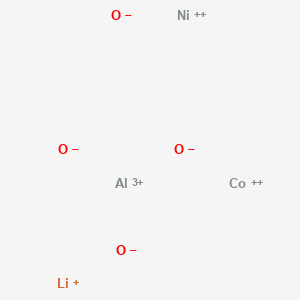
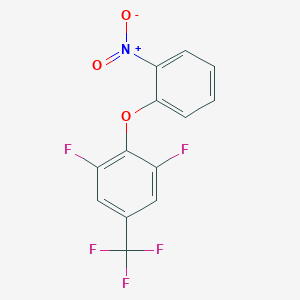
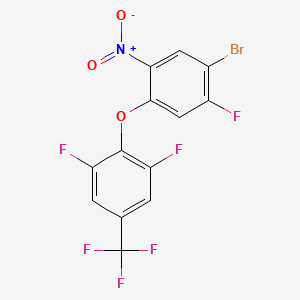
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
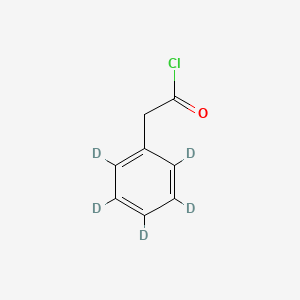
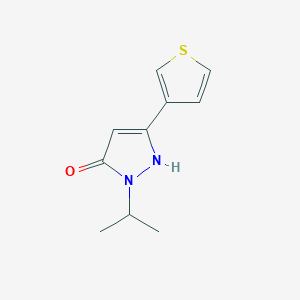
![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)
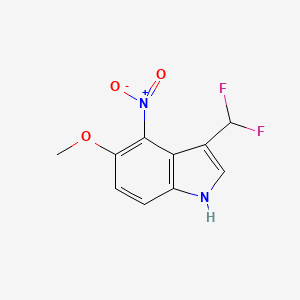
![5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene](/img/structure/B13429521.png)
